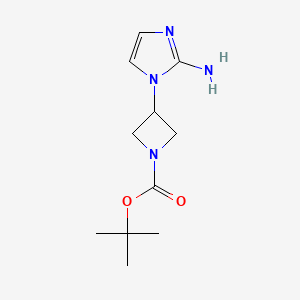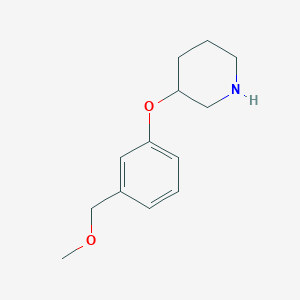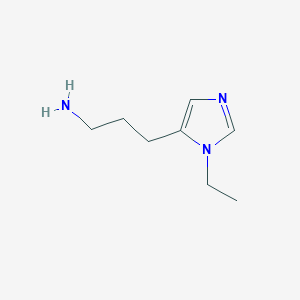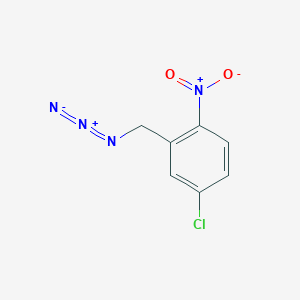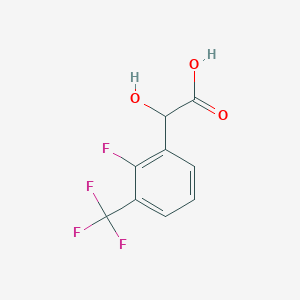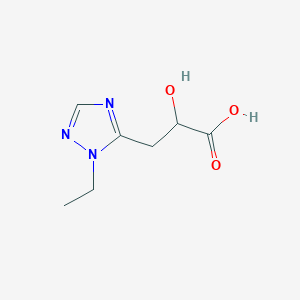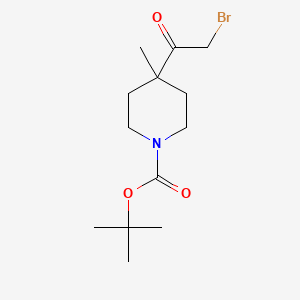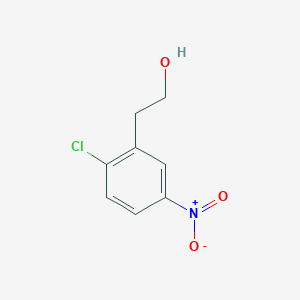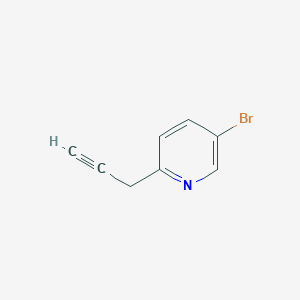
4-(3-Bromopropyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromopropyl)benzene-1,3-diol is an organic compound with the molecular formula C9H11BrO2 It consists of a benzene ring substituted with a bromopropyl group and two hydroxyl groups at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)benzene-1,3-diol typically involves the bromination of a suitable precursor. One common method is the bromination of 4-propylbenzene-1,3-diol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromopropyl)benzene-1,3-diol undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of different substituted products.
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Electrophilic Aromatic Substitution: Products include nitrobenzene and sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
4-(3-Bromopropyl)benzene-1,3-diol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromopropyl)benzene-1,3-diol involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Bromopropyl)-1,2-benzenediol: Similar structure but with hydroxyl groups at different positions.
3,4-Dihydroxy (3-bromopropyl)benzene: Another isomer with hydroxyl groups at the 3 and 4 positions.
Uniqueness
4-(3-Bromopropyl)benzene-1,3-diol is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The presence of both bromopropyl and hydroxyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C9H11BrO2 |
|---|---|
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)benzene-1,3-diol |
InChI |
InChI=1S/C9H11BrO2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6,11-12H,1-2,5H2 |
Clave InChI |
JBCCJNMZWRABGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)O)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


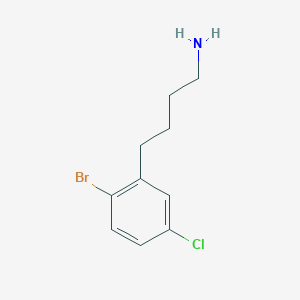
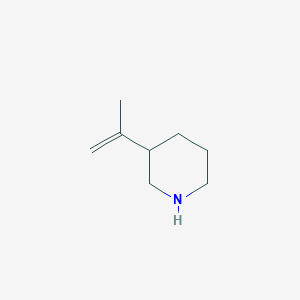
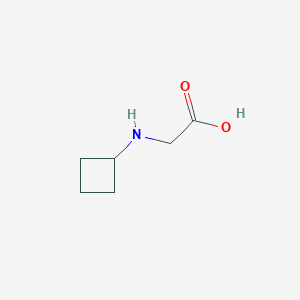
![2-Chloro-5-fluoro-4-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13603862.png)

